molecular formula C15H18F3NO2 B15123583 tert-butyl 6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

tert-butyl 6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B15123583
M. Wt: 301.30 g/mol
InChI Key: CGUMFDBCNFUJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical building block designed for research and development applications. The dihydroquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents . The presence of the trifluoromethyl group is particularly valuable, as fluorine incorporation is a established strategy to fine-tune a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity . This makes such derivatives vital for the synthesis of novel compounds in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and provides a handle for further synthetic manipulation. This product is intended for use in laboratory research as a key intermediate. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H18F3NO2

Molecular Weight

301.30 g/mol

IUPAC Name

tert-butyl 6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C15H18F3NO2/c1-14(2,3)21-13(20)19-8-4-5-10-9-11(15(16,17)18)6-7-12(10)19/h6-7,9H,4-5,8H2,1-3H3

InChI Key

CGUMFDBCNFUJQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, including the formation of the dihydroquinoline core and subsequent functionalization with tert-butyl and trifluoromethyl groups. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-butyl6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroquinoline core to tetrahydroquinoline.

    Substitution: The trifluoromethyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized quinolines.

Scientific Research Applications

tert-butyl6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dihydroquinoline core can interact with various enzymes and receptors. These interactions can modulate biological activities and lead to specific effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Synthetic Yields : Yields for fluorinated or oxidized derivatives (e.g., 2g, 2h, 2j) are moderate (45–67%), likely due to the challenges of introducing electronegative groups. The 6-(3-oxopropyl) analog (1d-CHO) achieves 66% yield via Pd-catalyzed coupling .
  • Functional Group Impact : The -CF₃ group in the target compound enhances metabolic stability compared to -Cl or -I analogs, making it advantageous in drug discovery .

Physicochemical Properties

Melting Points and Stability:
  • 2h (6-Cl, 3-F, 4-Oxo) : m.p. 101–105°C .
  • 2j (6-I, 3-F, 4-Oxo) : m.p. 113–117°C .
  • 3a (Sulfinylamino Derivative): Stable as an oil, used without purification in opioid studies .

The target compound’s solid state suggests higher crystallinity than oil-phase analogs (e.g., 2c, 3a), likely due to the rigidifying effect of the -CF₃ group.

Biological Activity

Tert-butyl 6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound belonging to the dihydroquinoline class. Characterized by a trifluoromethyl group, this compound exhibits significant biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C14_{14}H16_{16}F3_{3}N\O2_{2}
  • Molecular Weight : Approximately 293.28 g/mol
  • Structural Features : The compound features a quinoline ring system, which is prevalent in various natural products and pharmaceuticals. The trifluoromethyl group enhances its lipophilicity and biological activity compared to other substituents.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have demonstrated that compounds in the dihydroquinoline family possess notable antimicrobial effects. For instance, molecular docking studies revealed that derivatives of this compound effectively bind to target proteins associated with bacterial and fungal infections. Specifically, it has shown effectiveness against:

  • Staphylococcus epidermidis
  • Candida albicans

The binding affinity of this compound to bacterial enzymes was highlighted in a study where it was docked against various antibacterial targets, indicating its potential as an antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Research indicates that modifications in the quinoline structure can lead to enhanced cytotoxicity against cancer cell lines. The trifluoromethyl group is believed to play a critical role in increasing the compound's interaction with cellular targets involved in cancer progression.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to modulate enzyme activity or receptor binding effectively. This modulation can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with similar compounds within the dihydroquinoline family. The following table summarizes key structural features and similarity scores:

Compound NameStructural FeaturesSimilarity Score
Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylateHydroxy group instead of trifluoromethyl0.81
Tert-butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylateAmino group substitution0.81
Tert-butyl 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylateMethyl group instead of trifluoromethyl0.84
Tert-butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylateHydroxymethyl substitution0.91

The presence of the trifluoromethyl group significantly enhances the lipophilicity and biological activity compared to other substituents .

Case Studies

Several case studies have provided insights into the efficacy of this compound:

  • Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that this compound exhibited potent antimicrobial activity against multidrug-resistant strains.
  • Cytotoxicity Against Cancer Cells : In vitro assays indicated that the compound induced significant cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer therapeutic.

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl 6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate?

The compound is synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using tert-butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate as a precursor. Key steps include:

  • Catalytic systems : Pd(dppf)Cl₂ with phosphine ligands (e.g., 2-(di(tert-butyl)phosphino)-1-phenylindole) in anhydrous DMF .
  • Trifluoromethyl introduction : Direct functionalization via transition-metal-mediated coupling or late-stage fluorination .
  • Boc protection : The tert-butyl carbamate group is retained under basic conditions, ensuring stability during synthesis .

Q. What spectroscopic and chromatographic methods validate the structure of this compound?

  • 1H/13C/19F NMR : Confirm regiochemistry and trifluoromethyl placement. For example, 19F-NMR shows a distinct peak at δ −198.88 ppm for the CF₃ group .
  • HRMS : Validates molecular weight (e.g., [M+Na]+ calculated for C₁₇H₂₀F₃NO₃: 366.1293) .
  • TLC/Column Chromatography : Silica gel with hexane:ethyl acetate gradients (e.g., Rf = 0.30 in 4:1 hexane:EtOAc) .

Advanced Research Questions

Q. How is enantioselectivity achieved in dihydroquinoline derivatives?

  • Chiral catalysts : Iridium or ruthenium complexes (e.g., [Ir(cod)Cl]₂ with chiral phosphoramidite ligands) enable asymmetric amination or hydrogenation, yielding enantiomeric excess (ee) >90% .
  • Dynamic kinetic resolution (DKR) : Ru(II)-catalyzed asymmetric transfer hydrogenation optimizes stereocontrol in fluorinated derivatives .
  • Analytical validation : SFC or chiral HPLC quantifies ee, while optical rotation ([α]D) confirms configuration .

Q. What strategies improve yields of trifluoromethyl-substituted dihydroquinolines?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .
  • Catalyst loading : Lower Pd (1–5 mol%) with excess ligand minimizes side reactions .
  • Protecting groups : Boc groups prevent undesired ring-opening during trifluoromethylation .

Q. How do researchers resolve contradictions in reported synthetic yields?

  • Reaction scale : Small-scale reactions (e.g., 0.2 mmol) may report higher yields (82%) vs. larger scales (45%) due to purification losses .
  • Purification methods : Flash chromatography (silica gel, gradient elution) vs. recrystallization impacts recovery .
  • Analytical rigor : Consistent TLC monitoring and HRMS validation reduce variability .

Q. What role does the trifluoromethyl group play in reactivity and applications?

  • Electronic effects : The CF₃ group enhances metabolic stability and lipophilicity, critical for CNS-targeted ligands (e.g., µ-opioid receptor agonists) .
  • Synthetic challenges : CF₃ can sterically hinder coupling reactions, requiring optimized catalysts .
  • Biological activity : Derivatives like Torcetrapib analogs show potent enzyme inhibition via CF₃-protein interactions .

Q. How is the absolute configuration of dihydroquinoline derivatives determined?

  • X-ray crystallography : Resolves stereochemistry in crystalline intermediates .
  • Optical rotation : Matches experimental [α]D values with computed data for known configurations .
  • Chiral derivatization : TFA-mediated deprotection followed by Mosher ester analysis assigns configuration .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodCatalyst SystemYieldKey Reference
Palladium couplingPd(dppf)Cl₂ + ligand66–82%
Asymmetric hydrogenationRu(II) + chiral ligand45–92%
Iridium-catalyzed amination[Ir(cod)Cl]₂94%

Q. Table 2. Key NMR Data for CF₃-Substituted Derivatives

Proton Environmentδ (1H NMR, ppm)δ (19F NMR, ppm)Reference
CF₃ adjacent to quinoline8.29 (d, J=2.3 Hz)−198.88
Boc tert-butyl group1.52–1.58 (s)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.